Chloromethyl 3-chlorobutanoate

Analytical Chemistry Quality Control Process Development

Chloromethyl 3-chlorobutanoate (CAS 80418-48-0), also designated as butanoic acid, 3-chloro-, chloromethyl ester, is a bifunctional C5 chlorinated ester with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol. Its structure features both a secondary alkyl chloride at the 3-position of the butanoate backbone and a reactive chloromethyl ester moiety, conferring dual electrophilic sites for orthogonal synthetic transformations.

Molecular Formula C5H8Cl2O2
Molecular Weight 171.02 g/mol
CAS No. 80418-48-0
Cat. No. B13195272
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChloromethyl 3-chlorobutanoate
CAS80418-48-0
Molecular FormulaC5H8Cl2O2
Molecular Weight171.02 g/mol
Structural Identifiers
SMILESCC(CC(=O)OCCl)Cl
InChIInChI=1S/C5H8Cl2O2/c1-4(7)2-5(8)9-3-6/h4H,2-3H2,1H3
InChIKeyGWYHWJBUTPNSIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Chloromethyl 3-Chlorobutanoate (CAS 80418-48-0): Structural and Reactivity Profile for Strategic Intermediate Sourcing


Chloromethyl 3-chlorobutanoate (CAS 80418-48-0), also designated as butanoic acid, 3-chloro-, chloromethyl ester, is a bifunctional C5 chlorinated ester with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 g/mol [1]. Its structure features both a secondary alkyl chloride at the 3-position of the butanoate backbone and a reactive chloromethyl ester moiety, conferring dual electrophilic sites for orthogonal synthetic transformations . With a calculated LogP of 1.8 and a topological polar surface area of 26.3 Ų, the compound exhibits moderate lipophilicity suitable for organic phase reactions [2]. This regiospecific 3-chloro substitution pattern distinguishes it from other positional isomers and non-chlorinated analogs, creating unique reactivity and selectivity profiles in downstream applications [3].

Synthetic Utility
Regiospecific 3-chloro substitution enables orthogonal transformations at alkyl chloride and chloromethyl ester sites
Phase Compatibility
Moderate lipophilicity (LogP ~1.8) supports organic-phase reactions and intermediate isolation

Why Chloromethyl 3-Chlorobutanoate (CAS 80418-48-0) Cannot Be Substituted by Other Chloromethyl Butanoate Isomers or Non-Chlorinated Analogs


The chloromethyl butanoate family comprises multiple positional isomers with identical molecular formulas (C5H8Cl2O2 or C5H9ClO2) but divergent chlorine substitution patterns that fundamentally alter chromatographic retention, chemical reactivity, and biological performance. Direct substitution among 2-chloro, 3-chloro, 4-chloro, and non-chlorinated analogs is not scientifically defensible without revalidation, as the position of the chlorine atom dictates electrophilic character, steric accessibility, and metabolic stability in prodrug applications [1]. Gas chromatographic studies demonstrate that these isomers are baseline-resolvable under standardized conditions, confirming distinct physicochemical behaviors that translate into measurable differences in reaction kinetics, purification protocols, and end-product purity . Furthermore, the chloromethyl ester moiety in the 3-chloro isomer exhibits hydrolysis kinetics and nucleophilic substitution rates that differ from those of the non-chlorinated chloromethyl butanoate (CAS 33657-49-7), impacting storage stability, handling requirements, and synthetic workflow compatibility [2]. Procurement decisions that treat these compounds as interchangeable risk introducing uncharacterized impurities, variable reaction yields, and off-specification final products that necessitate costly downstream rework or batch rejection.

Positional isomers (2-chloro, 4-chloro) exhibit distinct GC retention times and reactivity; direct substitution may compromise synthetic reproducibility
Non-chlorinated chloromethyl butanoate (CAS 33657-49-7) shows different hydrolysis kinetics, altering prodrug cleavage profiles in research settings
Lipophilicity shift (ΔLogP up to 0.6) influences partition behavior and may impact membrane permeability in cell-based studies

Chloromethyl 3-Chlorobutanoate (CAS 80418-48-0): Quantitative Differentiation Evidence Against Closest Analogs


Chromatographic Retention Differentiation: 3-Chloro vs. 2-Chloro and 4-Chloro Isomers on Carbowax 20M Capillary Columns

Chloromethyl 3-chlorobutanoate (CAS 80418-48-0) exhibits a distinct gas chromatographic retention profile that enables unambiguous separation from its 2-chloro (CAS 80418-47-9) and 4-chloro (CAS 80418-49-1) positional isomers, as well as from the non-chlorinated analog chloromethyl butanoate (CAS 33657-49-7). Under standardized conditions on a Carbowax 20M glass capillary column, the isomeric monochloro chloromethyl esters elute in direct order from the 2-chloro isomer to the ω-chloro (terminal) isomer, with the 3-chloro isomer occupying a specific intermediate retention window [1]. This chromatographic differentiation is essential for verifying isomeric purity in procured material batches, as co-elution or incomplete resolution of isomers could mask contamination that subsequently propagates through multi-step synthetic pathways.

GC Retention Order
Head-to-head
2-Cl
Baseline resolution on Carbowax 20M enables unambiguous isomeric purity verification
Temperature-programmed GC; elution order consistent for quality control
Lipophilicity
Reported
LogP 1.8 (XLogP3)
Intermediate partition coefficient supports lipophilicity-driven prodrug candidate selection
ΔLogP −0.6 vs 2-Cl isomer; computed property
Hydrolytic Lability
Class-level
Chloromethyl ester > alkyl ester
Enhanced susceptibility to nucleophilic cleavage supports esterase-mediated prodrug release studies
Measured on analogs via conductometry; direct data to verify
Conformational Flexibility
Reported
4 rotatable bonds (TPSA 26.3 Ų)
Lower rotational freedom than 4-Cl isomer may influence molecular recognition in enzyme-binding studies
ΔRotatable bonds −1 vs 4-Cl; topological descriptor
Analytical Chemistry Quality Control Process Development

Lipophilicity (LogP) Differentiation: 3-Chloro Isomer Exhibits Distinct Partition Coefficient Relative to Isomeric Analogs

The calculated octanol-water partition coefficient (LogP) for chloromethyl 3-chlorobutanoate is 1.8, a value that distinguishes it from the more lipophilic 2-chloro isomer (calculated LogP 2.4) and the 4-chloro isomer (calculated LogP 1.7) [1][2]. The non-chlorinated analog chloromethyl butanoate (CAS 33657-49-7) exhibits a lower LogP, consistent with the absence of the electron-withdrawing and lipophilicity-enhancing secondary chlorine substituent [3]. This 0.6 LogP unit difference between the 3-chloro and 2-chloro isomers corresponds to a ~4-fold difference in partition behavior between aqueous and organic phases, which can significantly impact membrane permeability, metabolic stability, and prodrug activation kinetics in pharmaceutical applications.

Lipophilicity
Reported
LogP 1.8 (XLogP3)
Intermediate partition coefficient supports lipophilicity-driven prodrug candidate selection
ΔLogP −0.6 vs 2-Cl isomer; computed property
Medicinal Chemistry Prodrug Design ADME Optimization

Hydrolytic Stability Differentiation: Chloromethyl Ester Reactivity vs. Alkyl Ester Analogs

The chloromethyl ester moiety in chloromethyl 3-chlorobutanoate imparts significantly enhanced susceptibility to hydrolysis relative to simple alkyl esters such as methyl 3-chlorobutanoate (CAS 817-76-5) [1]. Studies on structurally related chloromethyl esters demonstrate that the α-chloro substitution on the ester oxygen activates the carbonyl toward nucleophilic attack, facilitating enzymatic or chemical cleavage to release the parent carboxylic acid [2]. This reactivity profile is quantifiable through hydrolysis rate constants measured for analogous chloromethyl alkanoates: the water-catalyzed hydrolysis of chloromethyl dichloroacetate in 2-butoxyethanol-water mixtures exhibits measurable rate constants across a temperature range of 2.5 to 45 °C, with reaction progress tracked conductometrically [3]. The 3-chloro substitution on the butanoate backbone further modulates the electronic environment at the ester carbonyl, creating a tunable hydrolysis profile distinct from non-chlorinated chloromethyl esters.

Hydrolytic Lability
Class-level
Chloromethyl ester > alkyl ester
Enhanced susceptibility to nucleophilic cleavage supports esterase-mediated prodrug release studies
Measured on analogs via conductometry; direct data to verify
Prodrug Chemistry Stability Studies Formulation Development

Rotatable Bond Count and Conformational Flexibility: 3-Chloro Isomer Offers Distinct Topological Properties

Chloromethyl 3-chlorobutanoate possesses 4 rotatable bonds and a topological polar surface area of 26.3 Ų, defining its conformational flexibility and molecular interaction potential [1]. Comparative analysis with the 4-chloro positional isomer (CAS 80418-49-1) reveals that the 4-chloro analog contains 5 rotatable bonds, indicating greater conformational freedom in the terminal chlorine-substituted variant [2]. The 2-chloro isomer (CAS 80418-47-9) exhibits distinct steric constraints due to the proximity of the chlorine atom to the ester carbonyl, influencing its capacity to adopt specific binding conformations in enzyme active sites or receptor pockets. These topological differences, while subtle, can translate into measurable variations in molecular recognition events, including differential binding affinities to esterases responsible for prodrug activation.

Conformational Flexibility
Reported
4 rotatable bonds (TPSA 26.3 Ų)
Lower rotational freedom than 4-Cl isomer may influence molecular recognition in enzyme-binding studies
ΔRotatable bonds −1 vs 4-Cl; topological descriptor
Computational Chemistry Molecular Modeling Drug Design

Strategic Application Scenarios for Chloromethyl 3-Chlorobutanoate (CAS 80418-48-0) Based on Quantitative Differentiation Evidence


Quality Control Verification of Isomeric Purity in Procured Batches Using GC-FID or GC-MS

Based on the established chromatographic retention order on Carbowax 20M capillary columns, quality control laboratories should implement routine GC-FID or GC-MS analysis of incoming chloromethyl 3-chlorobutanoate batches to verify the absence of 2-chloro and 4-chloro positional isomers [1]. The direct elution order (2-Cl < 3-Cl < 4-Cl) provides a validated method for detecting cross-contamination that could arise during synthesis or from supplier mix-ups. Procurement specifications should mandate certificates of analysis that include chromatographic purity data with explicit identification of isomeric impurity profiles, not merely total area percent purity. This scenario directly leverages the head-to-head chromatographic differentiation evidence and addresses the risk of substitution with incorrect isomers.

Rational Selection for Prodrug Design Requiring Intermediate Lipophilicity (LogP ≈ 1.8)

Medicinal chemists developing carboxylic acid-containing drug candidates should prioritize chloromethyl 3-chlorobutanoate as a prodrug ester when the target pharmacokinetic profile demands an octanol-water partition coefficient approximating 1.8 [2]. This intermediate LogP value balances membrane permeability with aqueous solubility, distinguishing it from the more lipophilic 2-chloro isomer (LogP 2.4) which may exhibit excessive plasma protein binding or tissue accumulation, and the less characterized 4-chloro isomer (LogP 1.7). The quantitative LogP differentiation of Δ = -0.6 versus the 2-chloro analog corresponds to a meaningful difference in partitioning behavior that can influence oral absorption and distribution, providing a data-driven basis for selecting this specific isomer over alternatives.

Controlled Hydrolytic Activation in Esterase-Mediated Prodrug Strategies

Investigators developing enzyme-activated prodrugs should select chloromethyl 3-chlorobutanoate when the desired release kinetics require the enhanced hydrolytic lability characteristic of α-chloroalkyl esters [3]. The chloromethyl ester functionality, combined with the electron-withdrawing 3-chloro substituent, creates a carbonyl electrophilicity profile that is more susceptible to esterase cleavage than simple methyl or ethyl esters of 3-chlorobutanoic acid. This class-level inference from chloromethyl ester hydrolysis studies supports the compound's utility in scenarios where rapid, predictable conversion to the active carboxylic acid is therapeutically necessary, such as in targeted antibiotic delivery or localized anti-inflammatory applications.

Application
Selection Property
Validation Focus
QC isomeric purity verification
Chromatographic retention behavior
GC-FID/GC-MS method transfer and isomer resolution
Prodrug candidate selection (lipophilicity control)
Calculated partition coefficient
Membrane permeability and partition studies in model systems
Esterase-mediated prodrug cleavage studies
Chloromethyl ester hydrolytic reactivity
Cleavage kinetics under controlled buffer and enzyme conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Chloromethyl 3-chlorobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.